molecular formula C21H12F2N4O7 B14746963 6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol CAS No. 670-90-6

6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol

Cat. No.: B14746963
CAS No.: 670-90-6
M. Wt: 470.3 g/mol
InChI Key: RDKYPUCAWNPXJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of 6-Fluoro-2-(4-fluorophenyl)quinoline involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product. For 2,4,6-trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to its explosive nature .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atoms enhance its ability to penetrate cell membranes and bind to specific molecular targets. This can inhibit bacterial DNA-gyrase, leading to antibacterial effects . The trinitrophenol component may contribute to its reactivity and potential use in explosives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to the combination of a fluorinated quinoline and trinitrophenol.

Properties

CAS No.

670-90-6

Molecular Formula

C21H12F2N4O7

Molecular Weight

470.3 g/mol

IUPAC Name

6-fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C15H9F2N.C6H3N3O7/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H

InChI Key

RDKYPUCAWNPXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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